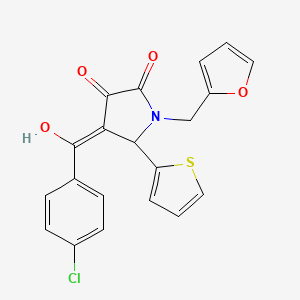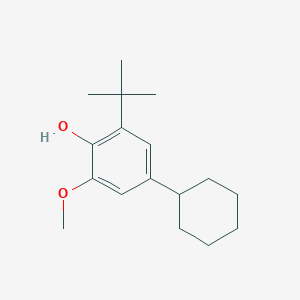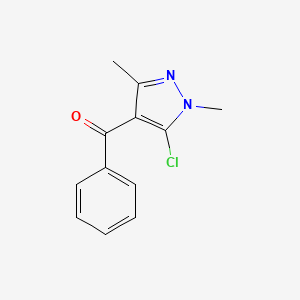
4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic molecule with the following structural formula:
Structure: C18H11ClO3S
This compound combines a furan ring, a thiophene ring, and a pyrrolone ring, making it structurally diverse. Its synthesis involves several steps, and it has garnered interest due to its potential biological activities.
Méthodes De Préparation
a. Synthetic Routes
The synthetic routes for this compound vary, but a common approach involves the condensation of 4-chlorobenzoyl chloride with 2-furylacetaldehyde in the presence of a base. The subsequent cyclization forms the pyrrolone ring. Detailed reaction conditions and mechanisms are available in the literature .
b. Industrial Production
While not widely produced industrially, research laboratories synthesize this compound for further investigations. Scale-up processes would require optimization and cost-effective methods.
Analyse Des Réactions Chimiques
a. Reactivity
Oxidation: The furan and thiophene rings are susceptible to oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
b. Common Reagents
Base: Used in the initial condensation step.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
c. Major Products
The major products depend on the specific reaction conditions. Oxidation may yield an acid derivative, while reduction leads to the alcohol form.
Applications De Recherche Scientifique
This compound has diverse applications:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Limited industrial applications due to its complexity.
Mécanisme D'action
The exact mechanism remains under investigation. It likely interacts with cellular targets, affecting pathways related to inflammation and cell growth.
Comparaison Avec Des Composés Similaires
While unique in its combination of heterocyclic rings, it shares similarities with other pyrrolones and furan derivatives. Notable similar compounds include furanone , thiophenone , and pyrrolidinone derivatives.
Propriétés
Formule moléculaire |
C20H14ClNO4S |
|---|---|
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H14ClNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h1-10,17,23H,11H2/b18-16- |
Clé InChI |
BZPGCXSSPUFVMA-VLGSPTGOSA-N |
SMILES isomérique |
C1=COC(=C1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CS4 |
SMILES canonique |
C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,5,8-Trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B12010157.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)







